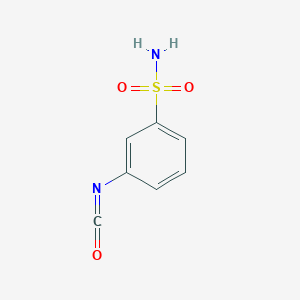

3-Isocyanato-benzenesulfonamide

Description

Properties

Molecular Formula |

C7H6N2O3S |

|---|---|

Molecular Weight |

198.20 g/mol |

IUPAC Name |

3-isocyanatobenzenesulfonamide |

InChI |

InChI=1S/C7H6N2O3S/c8-13(11,12)7-3-1-2-6(4-7)9-5-10/h1-4H,(H2,8,11,12) |

InChI Key |

QSLQGRANLYXHGI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)N=C=O |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

3-Isocyanato-benzenesulfonamide has shown promise as a lead compound for developing new antimicrobial agents. Its structural features allow it to interact with biological targets effectively, making it a candidate for further optimization in drug design. The compound's sulfonamide group is known for its biological activity, particularly in inhibiting carbonic anhydrases (CAs), which are enzymes involved in various physiological processes and disease mechanisms.

Antimicrobial Activity

Research has indicated that compounds with a benzenesulfonamide backbone exhibit a range of biological activities, including antibacterial and antifungal properties. The ability of this compound to inhibit specific CA isoforms could lead to the development of targeted therapies with fewer side effects compared to existing drugs .

Carbonic Anhydrase Inhibition

The inhibition of carbonic anhydrases is particularly relevant for treating conditions such as glaucoma and epilepsy. Studies have demonstrated that derivatives of benzenesulfonamides can bind selectively to various CA isoforms, suggesting that this compound may be further investigated for its potential as a selective CA inhibitor .

Polymer Chemistry Applications

In polymer chemistry, this compound can serve as a chemical intermediate in the synthesis of polyurethanes and other polymeric materials. Its isocyanate functional group allows for reactions with alcohols and amines, leading to the formation of urethane linkages.

Synthesis of Polyurethanes

The incorporation of this compound into polyurethane formulations can enhance the mechanical properties and thermal stability of the resulting materials. This application is particularly valuable in industries requiring durable and heat-resistant materials, such as automotive and construction sectors.

Structure-Activity Relationship Studies

Recent studies have focused on understanding the structure-activity relationships (SAR) of benzenesulfonamide derivatives, including this compound. These investigations reveal how modifications to the sulfonamide and isocyanate groups can influence biological activity and binding affinity to target enzymes .

| Compound | Binding Affinity (K_d) | Target Enzyme |

|---|---|---|

| This compound | 6 nM | Carbonic Anhydrase I |

| Other Derivative | 1.85 µM | Carbonic Anhydrase XII |

Antiviral Activity

In addition to its antibacterial properties, there are preliminary findings suggesting that compounds related to this compound may exhibit antiviral activity against certain viruses. This potential opens avenues for research into new antiviral therapies .

Comparison with Similar Compounds

3-Isothiocyanato-benzenesulfonamide

- Structural Features : Replaces the isocyanate (-NCO) group with an isothiocyanate (-NCS) group.

- Synthesis: Synthesized via coupling of anthranilic acids with 3-isothiocyanato-benzenesulfonamide under reflux in alcohol (e.g., ethanol, methanol) .

- Reactivity : -NCS reacts with amines to form thioureas, which are more hydrolytically stable than ureas but less electrophilic compared to -NCO.

- Applications : Used to generate 2-mercapto-4-oxo-4H-quinazolin-3-yl derivatives with strong enzymatic inhibition profiles .

N-(3-Ethylbenzo[d]isoxazol-5-yl) Sulfonamide Derivatives

- Structural Features : Incorporates a benzoisoxazole moiety at the 3-position instead of an isocyanate group.

- Synthesis : Prepared via multi-step routes involving sulfonyl chlorides and pyridine in dichloromethane at 43°C .

- Reactivity : The benzoisoxazole enhances metabolic stability and bioavailability compared to reactive isocyanates.

N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide

- Structural Features : Substitutes the isocyanate with a benzodioxolylmethyl group, increasing lipophilicity.

- Synthesis : Derived from sulfonylation of benzodioxolylmethylamine precursors.

- Applications : Acts as a capsaicin analogue, targeting TRPV1 receptors for pain management but with reduced pungency .

3-(Butylamino)-5-Substituted Benzenesulfonamides

- Structural Features: Features alkylamino and phenoxy substituents (e.g., butylamino, cyclohexylamino).

- Synthesis : Modified via nucleophilic substitution or reductive amination, often yielding hydrochlorides for improved solubility .

- Applications : Explored as diuretics or carbonic anhydrase inhibitors due to sulfonamide-mediated zinc coordination .

Comparative Analysis Table

Key Research Findings

Reactivity and Drug Design : The isocyanate group in this compound offers superior electrophilicity for covalent drug targeting compared to isothiocyanates or stable sulfonamides .

Synthetic Optimization : Peptide coupling conditions (e.g., DMF-DMA, pyridine) improve yields and purity in sulfonamide synthesis, as demonstrated for indole derivatives .

Pharmacological Profiles : Ethylbenzoisoxazole-containing sulfonamides exhibit enhanced CNS activity due to metabolic stability, whereas benzodioxolyl derivatives mimic capsaicin without irritancy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Isocyanato-benzenesulfonamide, and what key parameters influence yield?

- Methodological Answer : The compound is typically synthesized via coupling reactions. For example, anthranilic acids (1a–q) can react with 3-isothiocyanato-benzenesulfonamide in refluxing alcohol (e.g., ethanol or methanol) under controlled temperature (70–80°C) for 6–8 hours. Key parameters include solvent polarity, reaction time, and stoichiometric ratios of reactants. Post-synthesis purification involves column chromatography using silica gel and ethyl acetate/hexane mixtures .

- Critical Consideration : Variations in solvent choice (polar vs. non-polar) may alter reaction kinetics. For instance, methanol enhances nucleophilic attack due to its polarity, while toluene may slow the reaction but improve selectivity.

Q. Which analytical techniques are essential for confirming the structure of this compound derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions and aromatic proton environments. Mass spectrometry (MS) confirms molecular weight, while elemental analysis validates purity (>95%). For example, in derivatives like 3-(2-mercapto-4-oxo-4H-quinazolin-3-yl)benzenesulfonamides, NMR peaks at δ 7.5–8.2 ppm confirm aromatic protons, and sulfur content via elemental analysis aligns with theoretical values .

- Data Interpretation Tip : Cross-referencing spectral data with computational tools (e.g., ChemDraw predictions) reduces misassignment risks.

Advanced Research Questions

Q. How can reaction conditions be optimized to synthesize this compound derivatives with enhanced bioactivity?

- Methodological Answer : Systematic optimization involves:

- Temperature Gradients : Testing reflux (70–80°C) vs. microwave-assisted synthesis (100–120°C) to reduce reaction time.

- Catalyst Screening : Transition metals (e.g., CuI) may accelerate coupling reactions.

- Substituent Engineering : Introducing electron-withdrawing groups (e.g., -CF₃) at the benzene ring improves electrophilicity, as seen in herbicidal derivatives like II7, which showed 95% efficacy against weeds at 37.5 g/ha .

- Experimental Design : Use a Design of Experiments (DoE) approach to assess interactions between variables (e.g., temperature, catalyst loading).

Q. What strategies resolve contradictions in spectral or bioassay data during characterization?

- Methodological Answer : For inconsistent NMR results:

- Repeat Under Standardized Conditions : Ensure consistent solvent, concentration, and instrument calibration.

- Alternative Techniques : Use X-ray crystallography to resolve ambiguities in molecular geometry.

- Bioassay Replication : For bioactivity discrepancies (e.g., varying IC₅₀ values), replicate assays with larger sample sizes (n ≥ 3) and include positive controls (e.g., saflufenacil for herbicidal activity) .

Application-Oriented Questions

Q. How can the bioactivity of this compound derivatives be systematically evaluated?

- Methodological Answer : Follow a tiered approach:

In Vitro Assays : Screen for enzyme inhibition (e.g., acetolactate synthase for herbicides) at 10–100 µM concentrations.

In Vivo Testing : Conduct glasshouse trials on model plants (e.g., velvet leaf) at 37.5–150 g/ha.

Field Trials : Assess environmental stability and non-target organism safety (e.g., rice crop compatibility for II7) .

- Data Reporting : Use dose-response curves and EC₅₀/LC₅₀ values for comparative analysis against reference compounds.

Literature and Data Management

Q. What strategies enhance literature retrieval for sulfonamide derivatives in medicinal chemistry?

- Methodological Answer :

- Database Filters : Use SciFinder with CAS RNs (e.g., [16413-26-6]) and Boolean operators (e.g., "this compound AND synthesis").

- Patents and Preprints : Include non-journal sources (e.g., USPTO, ChemRxiv) for emerging applications.

- Citation Tracking : Follow reference chains from seminal papers (e.g., Xie et al., 2014) .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.